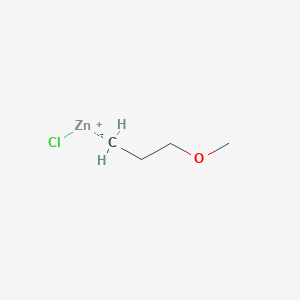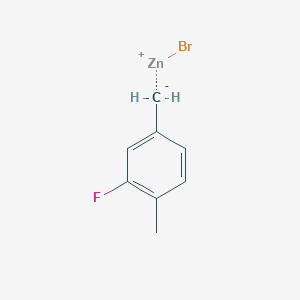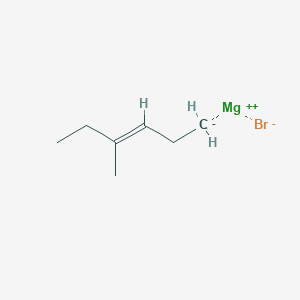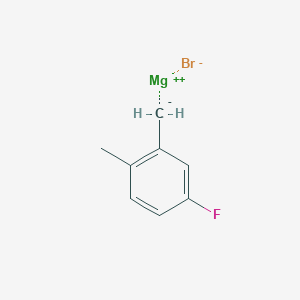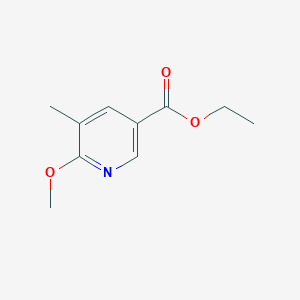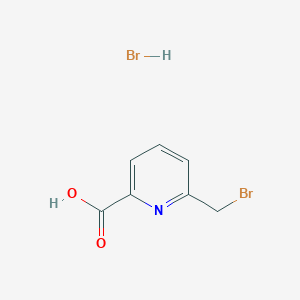
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-fluoro-methanesulfonyl chloride (DCFM) is a highly reactive and versatile chemical compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in water and has a boiling point of 124°C. DCFM is a member of the family of organofluorine compounds and is known for its unique reactivity and reactivity selectivity. It is used in a variety of chemical synthesis reactions, including the synthesis of polymers, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, such as perfluorinated carboxylic acids and fluorinated alcohols. In addition, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is used in the synthesis of fluorinated polymers, such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF).
Mecanismo De Acción
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is a highly reactive compound, and its reactivity is due to its ability to form strong bonds with other molecules. The reactivity of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is due to its ability to form strong bonds with other molecules via the formation of dative bonds. These dative bonds are formed when the electron-rich chlorine atom of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% forms a covalent bond with the electron-poor carbon atom of the other molecule. This allows 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% to form strong covalent bonds with a variety of molecules, leading to its wide range of reactivity.
Biochemical and Physiological Effects
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is a highly reactive compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic and is not known to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is its high reactivity, which allows it to be used in a variety of reactions. This allows researchers to synthesize a wide range of compounds in a relatively short amount of time. Additionally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments.
One of the main limitations of 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is its volatility, which can make it difficult to handle in some laboratory experiments. Additionally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% can react with many other compounds, leading to the formation of byproducts that can interfere with the desired reaction.
Direcciones Futuras
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% has several potential future directions. One of the most promising future directions is its use in the synthesis of fluorinated polymers, such as PTFE and PVDF. Additionally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% could be used in the synthesis of fluorinated pharmaceuticals and other organic compounds. Finally, 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% could be used in the synthesis of fluorinated carboxylic acids and alcohols.
Métodos De Síntesis
1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is synthesized from 1,1-dichloro-1-fluoroethane (CFC-11) via a reaction with chlorosulfonic acid. The reaction is carried out in a two-phase system, with the CFC-11 being dissolved in an organic solvent, such as toluene, and the chlorosulfonic acid being dissolved in an aqueous solution. The reaction is exothermic and is typically conducted at a temperature of 80°C. After the reaction is complete, the 1,1-Dichloro-1-fluoro-methanesulfonyl chloride; 98% is isolated by distillation.
Propiedades
IUPAC Name |
dichloro(fluoro)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl3FO2S/c2-1(3,5)8(4,6)7 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZYYHBXMUVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(S(=O)(=O)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl3FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


